molecular formula C26H26ClN3O2 B4664994 5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide

5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide

Cat. No.: B4664994
M. Wt: 448.0 g/mol
InChI Key: RPGRMFBILBYEEP-UHFFFAOYSA-N
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Description

5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzamido, chloro, methyl, and piperidinyl groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2/c1-18-10-11-21(17-23(18)27)29-26(32)22-16-20(28-25(31)19-8-4-2-5-9-19)12-13-24(22)30-14-6-3-7-15-30/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGRMFBILBYEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of Benzamido Intermediate: This step involves the reaction of benzoyl chloride with an amine to form a benzamido intermediate.

    Introduction of Chloro and Methyl Groups: The intermediate is then reacted with chlorinating and methylating agents to introduce the chloro and methyl groups.

    Piperidinyl Group Addition: Finally, the piperidinyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-benzamido-N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)benzamide: A similar compound with a morpholinyl group instead of a piperidinyl group.

    5-benzamido-N-(3-chloro-4-methylphenyl)-2-(4-piperidinyl)benzamide: Another related compound with slight structural variations.

Uniqueness

5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide
Reactant of Route 2
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5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide

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